molecular formula C10H11NOS B1445123 Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)- CAS No. 801139-45-7

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Cat. No. B1445123
M. Wt: 193.27 g/mol
InChI Key: YVNFKUXVZZRYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is a chemical compound with the molecular formula C10H11NOS. It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

Benzothiophene is used in research as a starting material for the synthesis of larger, usually bioactive structures . Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .


Molecular Structure Analysis

The molecular structure of “Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-” is derived from the benzothiophene structure, with additional functional groups attached. The molecular weight of this compound is 193.27 g/mol.


Chemical Reactions Analysis

The synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .

Scientific Research Applications

Thiophene Derivatives in Biodegradation and Toxicity Studies

Environmental Impact and Biodegradation : Thiophene derivatives, including condensed thiophenes like dibenzothiophene (DBT), are significant organosulfur compounds found in petroleum and fossil fuel products. Research on these compounds focuses on their occurrence, toxicity, and biodegradation in petroleum-contaminated environments. The biodegradation studies aim to understand the metabolic pathways and identify metabolites formed during the decomposition process, which is crucial for environmental detoxification and remediation strategies (Kropp & Fedorak, 1998).

Supramolecular Chemistry and Material Science

Supramolecular Self-assembly : Benzene-1,3,5-tricarboxamides (BTAs) and related structures demonstrate the capacity for supramolecular self-assembly, forming nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and biomedical applications, indicating the potential utility of thiophene derivatives in creating advanced materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Chemical Synthesis

Catalytic Support and Chemical Reactions : Thiophene and its derivatives have been studied for their role in catalysis, particularly in the context of hydrodesulfurization (HDS) processes and as substrates in organometallic chemistry. Studies on the desulfurization, deoxygenation, and denitrogenation of thiophene on palladium surfaces provide insights into the mechanisms underlying these reactions, which are vital for refining petroleum and chemical synthesis (Caldwell & Land, 1997).

properties

IUPAC Name

2-amino-1-(1-benzothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNFKUXVZZRYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 3
Reactant of Route 3
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 4
Reactant of Route 4
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 5
Reactant of Route 5
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-
Reactant of Route 6
Reactant of Route 6
Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.